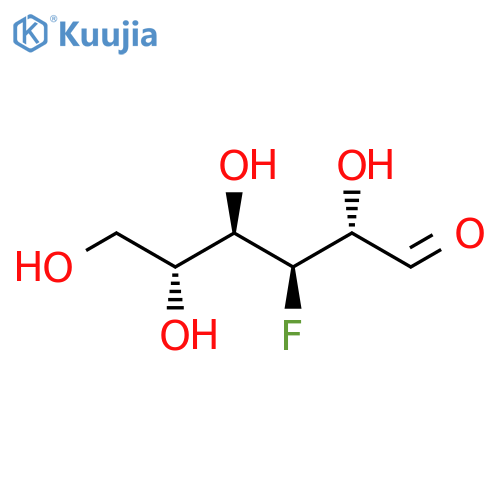Cas no 87764-46-3 (3-Deoxy-3-fluoro-D-mannose)

3-Deoxy-3-fluoro-D-mannose 化学的及び物理的性質
名前と識別子
-
- 3-Deoxy-3-fluoro-D-mannose
- D-Mannose,3-deoxy-3-fluoro-
- 3-Fluoro-3-deoxy-D- mannose
- (2R,3S,4R,5R)-3-Fluoro-2,4,5,6-tetrahydroxyhexanal
- D-Mannose, 3-deoxy-3-fluoro-
- W-203997
- 87764-46-3
- AKOS006239989
- MFCD00077530
- G91125
-
- インチ: 1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4-,5-,6-/m1/s1
- InChIKey: RMHCJIQOFXULDL-KVTDHHQDSA-N
- ほほえんだ: O=C[C@H]([C@@H](F)[C@@H]([C@@H](CO)O)O)O
計算された属性
- せいみつぶんしりょう: 182.05900
- どういたいしつりょう: 182.05905161g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 142
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.4
- トポロジー分子極性表面積: 98Ų
じっけんとくせい
- 密度みつど: 1.494
- ゆうかいてん: 152-154
- ふってん: 503.2°C at 760 mmHg
- フラッシュポイント: 258.1°C
- 屈折率: 1.505
- ようかいど: 甲醇(微溶)、水(微溶)
- PSA: 97.99000
- LogP: -2.40160
- 酸性度係数(pKa): 11.86±0.20(Predicted)
3-Deoxy-3-fluoro-D-mannose 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D235200-1mg |
3-Deoxy-3-fluoro-D-mannose |
87764-46-3 | 1mg |
$ 98.00 | 2023-09-08 | ||
| Biosynth | MD06720-1 mg |
3-Deoxy-3-fluoro-D-mannose |
87764-46-3 | 1mg |
$108.00 | 2023-01-03 | ||
| Biosynth | MD06720-5 mg |
3-Deoxy-3-fluoro-D-mannose |
87764-46-3 | 5mg |
$393.85 | 2023-01-03 | ||
| Biosynth | MD06720-10 mg |
3-Deoxy-3-fluoro-D-mannose |
87764-46-3 | 10mg |
$635.30 | 2023-01-03 | ||
| TRC | D235200-2mg |
3-Deoxy-3-fluoro-D-mannose |
87764-46-3 | 2mg |
$ 138.00 | 2023-09-08 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1606498-5mg |
(2R,3S,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal |
87764-46-3 | 98% | 5mg |
¥1605.00 | 2024-04-27 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-220860-5mg |
3-Deoxy-3-fluoro-D-mannose, |
87764-46-3 | 5mg |
¥2858.00 | 2023-09-05 | ||
| A2B Chem LLC | AC10233-25mg |
D-Mannose,3-deoxy-3-fluoro- |
87764-46-3 | 97% | 25mg |
$628.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1606498-25mg |
(2R,3S,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal |
87764-46-3 | 98% | 25mg |
¥4819.00 | 2024-04-27 | |
| TRC | D235200-5mg |
3-Deoxy-3-fluoro-D-mannose |
87764-46-3 | 5mg |
$ 184.00 | 2023-09-08 |
3-Deoxy-3-fluoro-D-mannose 関連文献
-
Ghamdan Beshr,Roman Sommer,Dirk Hauck,David Chan Bodin Siebert,Anna Hofmann,Anne Imberty,Alexander Titz Med. Chem. Commun. 2016 7 519
3-Deoxy-3-fluoro-D-mannoseに関する追加情報
3-Deoxy-3-fluoro-D-mannose (CAS No. 87764-46-3): A Promising Compound in Glycobiology and Drug Development
3-Deoxy-3-fluoro-D-mannose (CAS No. 87764-46-3) is a synthetic carbohydrate derivative that has garnered significant attention in the fields of glycobiology and drug development. This compound, often referred to as FDM, is a fluorinated analog of the naturally occurring sugar D-mannose. The introduction of a fluorine atom at the C-3 position significantly alters the chemical and biological properties of the molecule, making it a valuable tool in various research applications.
The unique structure of 3-Deoxy-3-fluoro-D-mannose allows it to mimic the behavior of natural sugars while exhibiting distinct characteristics that can be exploited for therapeutic and diagnostic purposes. Recent studies have highlighted its potential in modulating glycosylation pathways, which are crucial for many biological processes, including cell signaling, immune responses, and disease progression.
In the context of drug development, FDM has shown promise as a lead compound for the treatment of various diseases. One of the key areas of interest is its role in inhibiting glycosylation, a process that is often dysregulated in diseases such as cancer and diabetes. By interfering with specific glycosylation pathways, FDM can potentially disrupt the formation of glycoproteins that are essential for tumor growth and metastasis.
Recent research has also explored the use of 3-Deoxy-3-fluoro-D-mannose in the development of novel antibiotics. Glycosylation is a critical step in the biosynthesis of many bacterial cell wall components, and inhibiting this process can lead to the disruption of bacterial growth and survival. Studies have demonstrated that FDM can effectively inhibit glycosylation in certain bacterial strains, suggesting its potential as an antibacterial agent.
Another area where FDM has shown promise is in the treatment of lysosomal storage disorders. These disorders are characterized by the accumulation of undigested substrates within lysosomes due to enzyme deficiencies. 3-Deoxy-3-fluoro-D-mannose has been shown to act as a substrate analog, potentially facilitating the degradation of accumulated substrates and alleviating disease symptoms.
The synthesis and characterization of 3-Deoxy-3-fluoro-D-mannose have been extensively studied, with various methods reported in the literature. One common approach involves the selective fluorination of D-mannose using fluorinating agents such as diethylaminosulfur trifluoride (DAST). The resulting compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
The biological activity of FDM has been evaluated through a range of in vitro and in vivo studies. In cell culture experiments, it has been shown to inhibit glycosylation pathways without significant cytotoxicity, making it a promising candidate for further development. Animal models have also been used to assess its efficacy and safety, with promising results indicating its potential for clinical translation.
Despite its promising properties, further research is needed to fully understand the mechanisms by which 3-Deoxy-3-fluoro-D-mannose exerts its effects and to optimize its use in therapeutic applications. Ongoing studies are focusing on improving its bioavailability, stability, and selectivity for specific glycosylation pathways.
In conclusion, 3-Deoxy-3-fluoro-D-mannose (CAS No. 87764-46-3) represents a significant advancement in glycobiology and drug development. Its unique chemical structure and biological activity make it a valuable tool for researchers and a promising candidate for the treatment of various diseases. As research continues to uncover new insights into its properties and applications, FDM is likely to play an increasingly important role in both basic science and clinical practice.
87764-46-3 (3-Deoxy-3-fluoro-D-mannose) 関連製品
- 87764-47-4(4-Deoxy-4-fluoro-D-mannose)
- 29218-07-3(4-Deoxy-4-fluoro-D-glucose)
- 14049-03-7(3-Deoxy-3-fluoro-D-glucose)
- 99605-33-1(3-Deoxy-3-fluoro-D-allose)
- 52904-86-6(3-Deoxy-3-fluoro-D-galactose)
- 1342010-48-3(3-methanesulfinylcyclopentan-1-amine, Mixture of diastereomers)
- 2091637-11-3(4-iodo-1,5-dimethyl-3-phenyl-1H-pyrazole)
- 935-72-8(1H-Pyrrole-3,4-dicarboxylic acid)
- 59513-89-2(4-Isocyanatobenzyl cyanide)
- 2172594-88-4(5-cyclopropyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazol-4-ylmethanol)



